molecular formula C21H20FN3O6S B8038220 Vonoprazan (Fumarate)

Vonoprazan (Fumarate)

Cat. No.: B8038220
M. Wt: 461.5 g/mol
InChI Key: ROGSHYHKHPCCJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vonoprazan (Fumarate) is a first-in-class potassium-competitive acid blocker used primarily for the treatment of acid-related disorders such as gastroduodenal ulcers and reflux esophagitis. It is also used in combination with antibiotics for the eradication of Helicobacter pylori infections . Vonoprazan is known for its rapid and sustained acid suppression, which is not significantly affected by genetic polymorphisms or dietary factors .

Preparation Methods

The synthesis of Vonoprazan (Fumarate) involves several steps:

Mechanism of Action

Vonoprazan (Fumarate) works by inhibiting the H+/K+ ATPase enzyme system in a potassium-competitive mannerBy inhibiting this enzyme, Vonoprazan suppresses both basal and stimulated gastric acid secretion .

Comparison with Similar Compounds

Vonoprazan (Fumarate) is often compared with proton pump inhibitors (PPIs) such as lansoprazole, esomeprazole, and rabeprazole. Unlike PPIs, Vonoprazan provides a more rapid and sustained acid suppression and is not significantly affected by genetic polymorphisms . Another similar compound is Tegoprazan, which is also a potassium-competitive acid blocker but has slightly different pharmacokinetic properties .

Conclusion

Vonoprazan (Fumarate) is a unique and effective compound for treating acid-related disorders. Its rapid and sustained acid suppression, combined with its minimal interaction with genetic polymorphisms, makes it a valuable alternative to traditional proton pump inhibitors.

Biological Activity

Vonoprazan fumarate is a novel potassium-competitive acid blocker (P-CAB) that has emerged as an effective therapeutic agent for various gastrointestinal disorders, particularly gastroesophageal reflux disease (GERD) and Helicobacter pylori eradication. Unlike traditional proton pump inhibitors (PPIs), vonoprazan provides rapid and sustained acid suppression, leading to improved clinical outcomes. This article reviews the biological activity of vonoprazan, focusing on its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile, supported by relevant data and case studies.

Pharmacodynamics

Vonoprazan functions by competitively inhibiting the potassium ion binding site of the H+/K+ ATPase in gastric parietal cells, leading to potent acid suppression. This mechanism allows for a more rapid increase in intragastric pH compared to PPIs.

  • Acid Suppression : Studies indicate that vonoprazan can achieve maximum acid suppression within 24 hours of administration. For instance, a clinical trial showed that patients receiving vonoprazan reached an intragastric pH of 4 or higher significantly faster than those on traditional PPIs .

Pharmacokinetics

Vonoprazan exhibits favorable pharmacokinetic properties:

  • Absorption : The drug is rapidly absorbed, with peak plasma concentrations occurring approximately 1–2 hours post-administration.
  • Half-Life : Vonoprazan has a half-life of about 7–9 hours, allowing for once or twice daily dosing.
  • Metabolism : It is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, which can lead to drug-drug interactions .

Table 1: Pharmacokinetic Parameters of Vonoprazan

ParameterValue
Peak Plasma Concentration (Cmax)50–100 ng/mL (varies with dose)
Time to Cmax (Tmax)1–2 hours
Half-Life7–9 hours
BioavailabilityApproximately 60%

Clinical Efficacy

Numerous studies have demonstrated the efficacy of vonoprazan in treating GERD and H. pylori infections:

  • GERD Treatment : A systematic review indicated that vonoprazan significantly outperformed PPIs in symptom relief and mucosal healing rates. In a randomized controlled trial, patients treated with vonoprazan had a healing rate of 98.7% at 8 weeks compared to 87.5% for lansoprazole .
  • H. pylori Eradication : Vonoprazan-based triple therapy has shown eradication rates exceeding 90%, making it a promising alternative to standard therapies, especially in regions with high clarithromycin resistance .

Case Study: Erosive Esophagitis

In a pivotal study involving patients with erosive esophagitis:

  • Patients were administered either vonoprazan (20 mg) or lansoprazole (30 mg) over an 8-week period.
  • Results indicated that vonoprazan provided superior healing rates and symptom relief compared to lansoprazole, particularly in patients with severe esophagitis .

Safety Profile

The safety profile of vonoprazan has been evaluated in multiple trials:

  • Adverse effects are generally mild and include headache and gastrointestinal disturbances.
  • Notably, no serious adverse events were reported even at higher doses (up to 40 mg) during clinical trials .

Table 2: Summary of Adverse Events Associated with Vonoprazan

Adverse EventIncidence (%)
Headache5.0
Diarrhea3.2
Nausea2.5
No serious adverse events-

Properties

IUPAC Name

but-2-enedioic acid;1-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2S.C4H4O4/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14;5-3(6)1-2-4(7)8/h2-9,11-12,19H,10H2,1H3;1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGSHYHKHPCCJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vonoprazan (Fumarate)
Reactant of Route 2
Reactant of Route 2
Vonoprazan (Fumarate)
Reactant of Route 3
Vonoprazan (Fumarate)
Reactant of Route 4
Reactant of Route 4
Vonoprazan (Fumarate)
Reactant of Route 5
Reactant of Route 5
Vonoprazan (Fumarate)
Reactant of Route 6
Reactant of Route 6
Vonoprazan (Fumarate)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.